molecular formula C18H22O2 B195095 Estra-5(10),9(11)-diene-3,17-dione CAS No. 2503-06-2

Estra-5(10),9(11)-diene-3,17-dione

Cat. No. B195095
CAS RN: 2503-06-2
M. Wt: 270.4 g/mol
InChI Key: REHQUZZHQLORLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Estra-5(10),9(11)-diene-3,17-dione” is a chemical compound with the linear formula C18H22O2 . It is also known as “Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal” and has a CAS number of 5571-36-8 .


Molecular Structure Analysis

The molecular formula of “Estra-5(10),9(11)-diene-3,17-dione” is C18H22O2 . The molecular weight is 270.375 .


Physical And Chemical Properties Analysis

“Estra-5(10),9(11)-diene-3,17-dione” is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 degrees Celsius .

Scientific Research Applications

Steroid Chemistry

“Estra-5(10),9(11)-diene-3,17-dione” is a steroid compound . Steroids and their oxidation products are widely distributed in living organisms and are important intermediates for the synthesis of many biologically active molecules . Due to their pharmacological and synthetic relevance, several oxidative chemical processes for the functionalization of the steroid nucleus have been developed .

Green Chemistry

Green chemistry principles have been incorporated in some oxidative transformations of steroids, allowing significant advances in synthetic chemistry applied to these compounds . This includes the application of heterogeneous nanocatalysts .

Epoxidation of Alkenes

An improvement of the α:β ratio of isomers to 7:1 was observed in the epoxidation of the substrate 3,3-ethylenedioxo-17α-(1-propynyl)estra-5(10),9(11)-dien-17β-ol using chiral ammonium salts derived from cinchona alkaloids as phase-transfer enantioselective catalysts under similar oxidation conditions .

Regulatory Context

This substance has been found in the following regulatory activities (directly, or inheriting the regulatory context of a parent substance): ECHA Legislations . It’s important to note that any use of this compound must comply with these regulations.

Preparation of 10β-hydroxysteroids

“Estra-5(10),9(11)-diene-3,17-dione” can be used in the preparation of 10β-hydroxysteroids by oxidation with the Jones reagent .

Pharmaceutical Applications

Due to their relevance, over the last decades, hundreds of steroid compounds have been isolated from natural sources, whereas many thousands of them have been obtained synthetically . These include sex and corticosteroid hormones, bile acids, vitamin D derivatives, and cardiotonic steroids, among others, that have shown unique therapeutic value for a broad array of medical conditions .

Safety and Hazards

“Estra-5(10),9(11)-diene-3,17-dione” may damage fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHQUZZHQLORLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estra-5(10),9(11)-diene-3,17-dione

CAS RN

2503-06-2
Record name Estra-5(10),9(11)-diene-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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